

# chloral hydrate's molecular formula, weight, and basic characteristics

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# An In-depth Technical Guide to Chloral Hydrate

This technical guide provides a comprehensive overview of the molecular and chemical properties of **chloral hydrate**, intended for researchers, scientists, and professionals in drug development. The document details its fundamental characteristics, metabolic pathways, and the experimental methodologies used to assess its activity.

# **Core Molecular and Physical Properties**

**Chloral hydrate**, a sedative and hypnotic agent, is a geminal diol with the chemical formula  $C_2H_3Cl_3O_2$ .[1][2][3][4][5] First synthesized in 1832, it has a history of clinical use, and an understanding of its physicochemical properties is crucial for its application in research and development.[6]

## **Quantitative Data Summary**

The key quantitative parameters of **chloral hydrate** are summarized in the table below for easy reference and comparison.



Property	Value	Citations
Molecular Formula	C <sub>2</sub> H <sub>3</sub> Cl <sub>3</sub> O <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	165.40 g/mol	[2][4][5][7][8]
Melting Point	57 °C	[4][6][7]
Boiling Point	96 °C (decomposes)	[6][7]
Density	1.91 g/cm³ at 20°C	[6]
logP (Octanol/Water Partition Coefficient)	0.99	[6][9]
Water Solubility	Very soluble	[4][7]
Other Solubilities	Very soluble in olive oil, benzene, ethyl ether, and ethanol. Freely soluble in acetone and methyl ethyl ketone.	[4][7][9]

## **Basic Characteristics**

Appearance: **Chloral hydrate** typically presents as colorless, transparent, or white crystals.[7] [9]

Odor and Taste: It possesses an aromatic, penetrating, and slightly acrid odor with a slightly bitter, caustic taste.[6][7][9]

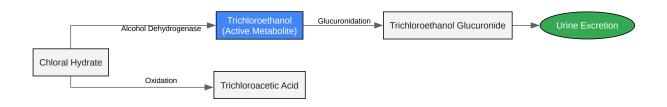
Stability: The compound is known to slowly volatilize when exposed to air and can decompose upon exposure to light.[6] It is incompatible with certain substances, including alcohols, cyanides, iodine, strong bases, and carbonates.[4]

# **Metabolic Pathway**

Upon administration, **chloral hydrate** is rapidly metabolized, primarily in the liver and erythrocytes, by alcohol dehydrogenase.[1][8] The principal active metabolite is trichloroethanol, which is largely responsible for the sedative and hypnotic effects of the drug.



[8] Trichloroethanol can be further conjugated with glucuronic acid to form trichloroethanol glucuronide, which is then excreted in the urine.[1] A secondary metabolic pathway involves the oxidation of **chloral hydrate** to trichloroacetic acid.[1][3]



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Metabolic pathway of chloral hydrate.

# **Mechanism of Action: GABAergic Modulation**

The primary mechanism of action of **chloral hydrate**'s active metabolite, trichloroethanol, involves the potentiation of the y-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[8][9] Trichloroethanol enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into the neuron.[8] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in the central nervous system depression observed as sedation and hypnosis.[8]

# Experimental Protocols Determination of Chloral Hydrate and its Metabolites in Biological Samples

A common method for the quantification of **chloral hydrate** and its metabolites (trichloroethanol, trichloroethanol glucuronide, and trichloroacetic acid) in biological matrices such as blood and urine is gas chromatography/mass spectrometry (GC/MS).[1]

Methodology:



- Sample Preparation: Biological samples are first treated to convert the analytes into their methyl ester derivatives.
- Extraction: The derivatized analytes are extracted from the aqueous biological matrix into an organic solvent.
- GC Separation: The extracted sample is injected into a gas chromatograph, where the different compounds are separated based on their volatility and interaction with the stationary phase of the GC column.
- MS Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and detects the fragments based on their massto-charge ratio, allowing for sensitive and specific quantification.

A spectrophotometric method has also been described for the determination of **chloral hydrate** in pharmaceutical products.[1][2] This method is based on the reaction of **chloral hydrate** with quinaldine ethyl iodide to produce a stable blue cyanine dye with a maximum absorbance at approximately 605 nm.[1][4]

# **Electrophysiological Assessment of GABA-A Receptor Modulation**

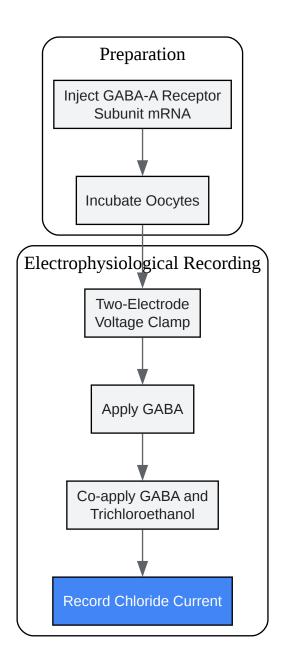
The effect of **chloral hydrate**'s active metabolite, trichloroethanol, on GABA-A receptor function can be assessed using electrophysiological techniques, such as the two-electrode voltage clamp method in Xenopus oocytes expressing human GABA-A receptors.

#### **Experimental Workflow:**

- GABA-A Receptor Expression: Messenger RNA (mRNA) encoding the subunits of the human GABA-A receptor (e.g., α1, β1, γ2L) are injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for the expression and assembly of functional GABA-A receptors on the cell membrane.
- Electrophysiological Recording: An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes for voltage clamping.



- GABA Application: A baseline current is established, and then a solution containing a known concentration of GABA is applied to the oocyte, which activates the GABA-A receptors and elicits an inward chloride current.
- Co-application of Trichloroethanol: The effect of trichloroethanol is assessed by co-applying it
  with GABA and measuring the change in the amplitude of the GABA-induced current. A
  potentiation of the current in the presence of trichloroethanol indicates a positive allosteric
  modulatory effect on the GABA-A receptor.



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Workflow for assessing GABA-A receptor modulation.

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